3-(4-Benzylpiperidin-1-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-Benzylpiperidin-1-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of piperidine, naphthalene, and pyrrolidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting with a benzylamine derivative, the piperidine ring can be formed through cyclization reactions.
Attachment of the Naphthalene Moiety: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Formation of the Pyrrolidine-2,5-dione Core: This step might involve the cyclization of a suitable precursor, such as a diacid or diamide, under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or naphthalene moieties.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-Benzylpiperidin-1-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying receptor-ligand interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as potential activity as a drug candidate.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. The molecular targets could include receptors, ion channels, or enzymes, and the pathways involved might be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzylpiperidin-1-yl)-1-(phenyl)pyrrolidine-2,5-dione: Similar structure but with a phenyl group instead of a naphthalene moiety.
3-(4-Benzylpiperidin-1-yl)-1-(naphthalen-1-yl)butane-2,4-dione: Similar but with a butane-2,4-dione core.
Uniqueness
The uniqueness of 3-(4-Benzylpiperidin-1-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione lies in its specific combination of functional groups and ring systems, which could confer unique biological or chemical properties.
Properties
Molecular Formula |
C26H26N2O2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-naphthalen-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H26N2O2/c29-25-18-24(27-15-13-20(14-16-27)17-19-7-2-1-3-8-19)26(30)28(25)23-12-6-10-21-9-4-5-11-22(21)23/h1-12,20,24H,13-18H2 |
InChI Key |
FULQXYBOULYRBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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